molecular formula C12H13FO3 B2414453 Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 1070237-29-4

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No. B2414453
CAS RN: 1070237-29-4
M. Wt: 224.231
InChI Key: BHCKKUGZTFMRSM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-2-oxoacetate is a chemical compound that has been widely used in scientific research. This compound is a member of the ester family and is commonly referred to as TBOA. TBOA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

1. C-H Bond Activation Studies

A study by Crosby, Clarkson, and Rourke (2009) explored the interaction of a similar compound, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, with K(2)PtCl(4), resulting in the activation of sp(2) and sp(3) C-H bonds. This research is significant in understanding the delicate balance between different types of cyclometalations in chemical reactions (Crosby, Clarkson, & Rourke, 2009).

2. Novel Synthetic Methods

Vaid et al. (2013) developed an efficient eight-step synthesis of a complex compound starting from oxoacetic acid monohydrate, involving a series of reactions, including condensation, reductive amination, and protection. This synthesis path provides insight into the versatility and potential of tert-butyl 2-(4-fluorophenyl)-2-oxoacetate in complex organic syntheses (Vaid et al., 2013).

3. Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized a derivative of this compound and evaluated its antibacterial and anthelmintic activity. The study revealed moderate anthelmintic activity and poor antibacterial activity, indicating potential biomedical applications (Sanjeevarayappa et al., 2015).

4. Fluorination and Aromatization Processes

Bienvenu et al. (2002) described a method to transform 4-tert-Butylphenols into 4-fluorophenols, which is closely related to the this compound structure. This study contributes to the understanding of the oxidative fluorination and acid-catalyzed aromatization processes (Bienvenu et al., 2002).

5. Application in Organic Letters

A study by Hermann and Brückner (2018) on tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, which are structurally similar to this compound, demonstrated their application in organic letters, showcasing their reactivity and potential in organic synthesis (Hermann & Brückner, 2018).

properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCKKUGZTFMRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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